molecular formula C20H21N3O3 B7715415 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

Cat. No. B7715415
M. Wt: 351.4 g/mol
InChI Key: BIUSWVUOGFADPD-UHFFFAOYSA-N
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Description

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as MOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB is a small molecule that belongs to the class of oxadiazole compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to inhibit the growth of cancer cells and promote apoptosis, which is programmed cell death. Additionally, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it a cost-effective compound for scientific research. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various research applications. However, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications in certain research areas. Additionally, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has not been extensively studied in clinical trials, which may limit its potential applications in human medicine.

Future Directions

There are several future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of research is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to evaluate the safety and efficacy of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in clinical trials, which may lead to its potential applications in human medicine.

Synthesis Methods

The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves the reaction of 2-methoxybenzohydrazide with 3-(2-bromoacetyl)-1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with m-tolylbutyric acid in the presence of a coupling agent to yield the final product, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.

Scientific Research Applications

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)21-18(24)11-6-12-19-22-20(23-26-19)16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSWVUOGFADPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

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